

An In-depth Technical Guide to 2-Propoxyethane-1-sulfonyl chloride

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Compound of Interest

Compound Name:	2-Propoxyethane-1-sulfonyl chloride
CAS No.:	1341901-07-2
Cat. No.:	B2820598

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Propoxyethane-1-sulfonyl chloride**, a reactive intermediate with significant potential in organic synthesis and drug discovery. By synthesizing established chemical principles with data from analogous compounds, this document serves as a crucial resource for professionals navigating the complexities of modern chemical research.

Core Identification and Chemical Profile

2-Propoxyethane-1-sulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a propoxy-substituted ethane backbone.^[1] Its identity is unequivocally established by its unique CAS number and structural identifiers.

Identifier	Value	Source
CAS Number	1341901-07-2	[1][2]
Molecular Formula	C ₅ H ₁₁ ClO ₃ S	[1]
Molecular Weight	186.66 g/mol	[1]
IUPAC Name	2-propoxyethanesulfonyl chloride	
SMILES	CCCOCCS(=O)(=O)Cl	[1]
InChIKey	DTVZZBZHGPURPI-UHFFFAOYSA-N	[1]

Physicochemical and Spectroscopic Characterization (Predicted and Analog-Based)

Due to the limited availability of direct experimental data for **2-Propoxyethane-1-sulfonyl chloride**, the following physicochemical properties and spectroscopic interpretations are based on established principles and data from analogous sulfonyl chlorides.

Physical Properties (Predicted)

Property	Predicted Value	Basis of Prediction
Appearance	Colorless to pale yellow liquid	Analogy with other low molecular weight alkanesulfonyl chlorides.
Boiling Point	-180-220 °C (at 760 mmHg)	Extrapolation from similar structures.
Solubility	Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols).	General solubility of sulfonyl chlorides.

Spectroscopic Analysis (Predicted)

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of **2-Propoxyethane-1-sulfonyl chloride**.^[3]

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule. The predicted chemical shifts are influenced by the electronegativity of the adjacent atoms, particularly the sulfonyl chloride and ether oxygen.

¹H NMR (300 MHz, CDCl₃) Predicted Chemical Shifts:

Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)
CH ₃ -CH ₂ -CH ₂ -O-	0.95	Triplet	~7.4 Hz
CH ₃ -CH ₂ -CH ₂ -O-	1.65	Sextet	~7.4 Hz
-CH ₂ -CH ₂ -SO ₂ Cl	3.90	Triplet	~6.5 Hz
-CH ₂ -O-CH ₂ -	3.60	Triplet	~7.4 Hz
-O-CH ₂ -CH ₂ -SO ₂ Cl	4.10	Triplet	~6.5 Hz

¹³C NMR (75 MHz, CDCl₃) Predicted Chemical Shifts:

Assignment	Predicted δ (ppm)
CH ₃ -CH ₂ -CH ₂ -O-	~10.5
CH ₃ -CH ₂ -CH ₂ -O-	~22.8
-CH ₂ -CH ₂ -SO ₂ Cl	~60.0
-CH ₂ -O-CH ₂ -	~71.5
-O-CH ₂ -CH ₂ -SO ₂ Cl	~72.0

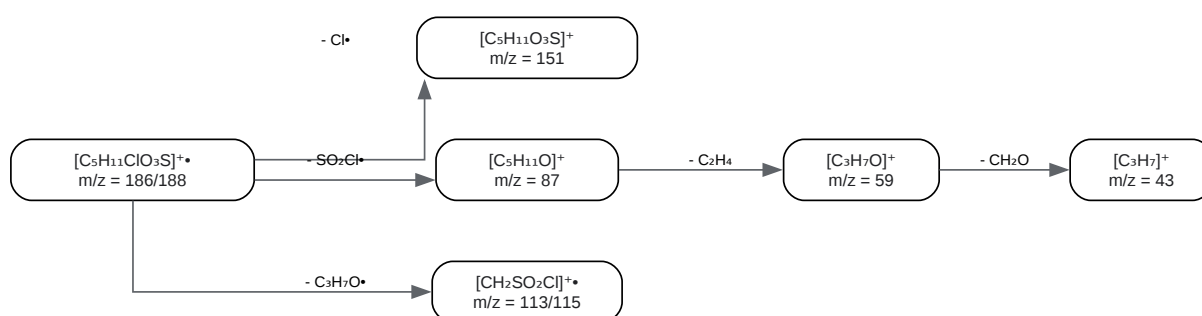
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The sulfonyl chloride group has very strong and characteristic

absorption bands.[3][4][5][6]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Asymmetric S=O Stretch	1375 - 1410	Strong
Symmetric S=O Stretch	1185 - 1204	Strong
S-Cl Stretch	700 - 800	Medium-Strong
C-O-C Stretch	1080 - 1150	Strong
C-H Stretch (alkane)	2850 - 2960	Medium-Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **2-Propoxyethane-1-sulfonyl chloride**, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The presence of chlorine would result in a distinctive isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).[4][7][8][9]

Predicted Fragmentation Pathway:



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Caption: Predicted Mass Spectrometry Fragmentation of **2-Propoxyethane-1-sulfonyl chloride**.

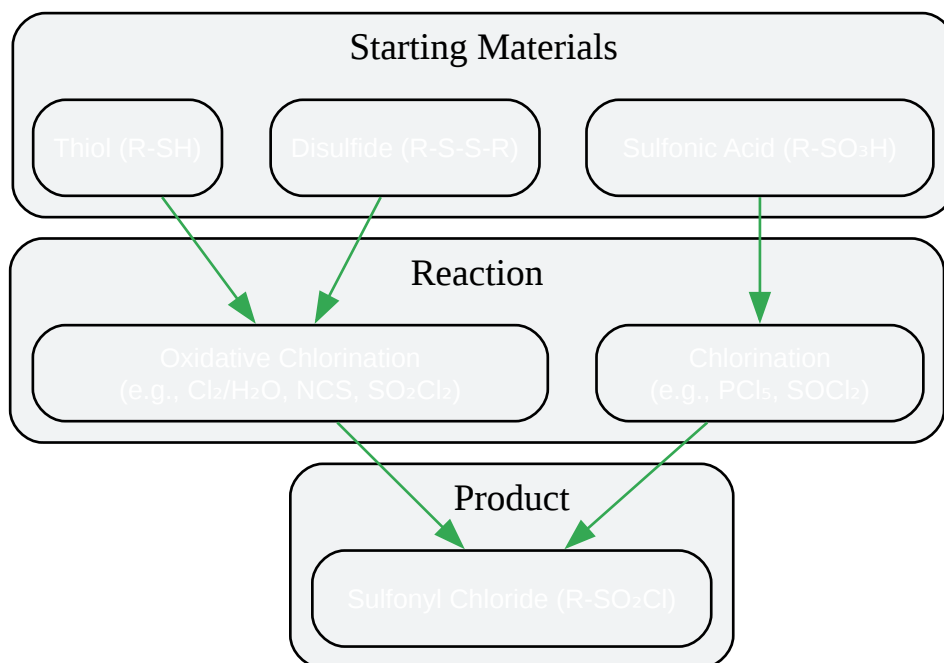
Synthesis and Purification

While a specific, detailed protocol for the synthesis of **2-Propoxyethane-1-sulfonyl chloride** is not readily available in the literature, its synthesis can be approached through established methods for the preparation of alkanesulfonyl chlorides.

General Synthetic Strategies

The most common routes to alkanesulfonyl chlorides involve the oxidative chlorination of sulfur-containing starting materials.

Workflow for Alkanesulfonyl Chloride Synthesis:



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Caption: General Synthetic Routes to Alkanesulfonyl Chlorides.

Proposed Experimental Protocol: Synthesis from 2-Propoxyethanethiol

This protocol is a generalized procedure based on the oxidative chlorination of thiols.[10]

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate

personal protective equipment.

Step-by-Step Methodology:

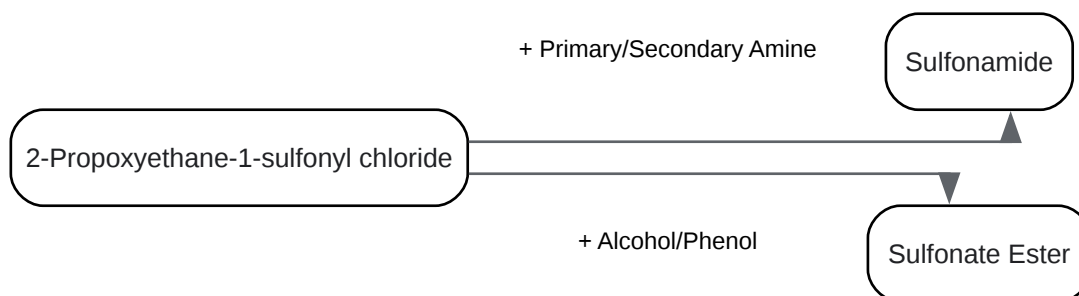
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), place a solution of 2-propoxyethanethiol (1 equivalent) in a suitable solvent (e.g., dichloromethane).
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice-water bath.
- **Chlorination:** While stirring vigorously, add a solution of chlorine gas in water (chlorine water) or another suitable chlorinating agent (e.g., N-chlorosuccinimide) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude **2-Propoxyethane-1-sulfonyl chloride** can be purified by vacuum distillation.

Reactivity and Applications in Drug Development

The synthetic utility of **2-Propoxyethane-1-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride group.^[11] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.^[11]

Core Reactivity

The primary reactions of **2-Propoxyethane-1-sulfonyl chloride** involve nucleophilic substitution at the sulfonyl sulfur, with the chloride ion acting as an excellent leaving group.[1]



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Caption: Key Reactions of **2-Propoxyethane-1-sulfonyl chloride**.

- Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields sulfonamides, a critical pharmacophore in many drug classes, including antibiotics and diuretics.[11]
- Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.[11]

Role in Drug Discovery and Development

The 2-propoxyethylsulfonyl moiety introduced by this reagent can be strategically employed in drug design to:

- Modulate Physicochemical Properties: The ether linkage and the alkyl chain can influence solubility, lipophilicity, and metabolic stability.
- Act as a Bioisostere: The sulfonyl group can serve as a bioisosteric replacement for other functional groups to optimize target binding and pharmacokinetic profiles.
- Serve as a Reactive Handle: The sulfonyl chloride itself can be used to covalently modify biological targets, acting as a warhead for targeted covalent inhibitors.

Analytical Methods for Characterization and Quantification

The purity and identity of **2-Propoxyethane-1-sulfonyl chloride** must be rigorously controlled. A combination of chromatographic and spectroscopic methods is typically employed.

Technique	Application	Key Considerations
Gas Chromatography (GC)	Purity assessment, reaction monitoring.	Derivatization to a more stable compound (e.g., a sulfonamide) may be necessary due to the reactivity of the sulfonyl chloride.
High-Performance Liquid Chromatography (HPLC)	Purity assessment, quantification.	Reversed-phase chromatography is common. A UV detector can be used if the molecule has a chromophore, or a universal detector like an ELSD or CAD can be employed.
Nuclear Magnetic Resonance (NMR)	Structural elucidation, purity assessment, quantification (qNMR).	Use of aprotic deuterated solvents is essential.[3]
Infrared (IR) Spectroscopy	Functional group identification.	Rapid and straightforward method to confirm the presence of the sulfonyl chloride group.[3]

Safety, Handling, and Storage

2-Propoxyethane-1-sulfonyl chloride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.

Hazard Identification (Based on Analogous Compounds)

- Corrosive: Causes severe skin burns and eye damage.[12]
- Water-Reactive: Reacts exothermically, and potentially violently, with water and other protic substances to produce corrosive hydrochloric acid and sulfonic acid.[12]
- Inhalation Hazard: Vapors are likely to be corrosive to the respiratory tract.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a certified chemical fume hood.
- Personal Protective Equipment:
 - Eye Protection: Chemical safety goggles and a face shield are required.
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
 - Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
- Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.

Spill and Waste Disposal

- Spills: Absorb small spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use combustible materials.
- Waste Disposal: Dispose of in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride must be quenched (e.g., by slow addition to a stirred, cold solution of sodium bicarbonate) before disposal.[12]

References

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Sources

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